2-(2-Methylpropoxy)propanoic acid
Description
2-(2-Methylpropoxy)propanoic acid is a propanoic acid derivative with a 2-methylpropoxy (isobutoxy) group attached to the second carbon of the propanoic acid chain. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 158.18 g/mol. Structurally, it consists of a three-carbon chain (propanoic acid) modified by an ether-linked isobutyl group. This compound is likely used in pharmaceutical or agrochemical synthesis as an intermediate, given the prevalence of similar propanoic acid derivatives in these fields .
Properties
IUPAC Name |
2-(2-methylpropoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFQXDKXNOGPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53103-74-5 | |
| Record name | 2-(2-methylpropoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)propanoic acid typically involves the reaction of 2-methylpropanol with propanoic acid under specific conditions. One common method includes the esterification of 2-methylpropanol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the 2-methylpropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted propanoic acids.
Scientific Research Applications
2-(2-Methylpropoxy)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors and signaling pathways, resulting in biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations: The methylpropoxy group in this compound introduces steric bulk compared to smaller substituents like methoxy (C₅H₁₀O₃) or chlorophenoxy (C₁₀H₁₁ClO₃) . This may affect solubility and reactivity in synthetic pathways. Compounds with aromatic substituents (e.g., naphthyl or phenoxy groups) exhibit higher molecular weights and distinct applications, such as pharmaceuticals or herbicides .
Toxicity and Handling: MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) is highly toxic, requiring strict controls (e.g., HEPA filtration, nitrile gloves) . In contrast, non-halogenated analogs like this compound may pose lower risks, though data gaps remain . Esters of propanoic acid (e.g., butyl esters) are less hazardous, with natural occurrences in plants .
Functional Roles: Pharmaceutical relevance: Derivatives like 2-(6-methoxynaphthalen-2-yl)propanoic acid are linked to drug impurities, suggesting the target compound could serve as a synthetic intermediate .
Biological Activity
2-(2-Methylpropoxy)propanoic acid, also known by its chemical identifier 53103-74-5, is an organic compound that has been investigated for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 142.18 g/mol
The compound features a propanoic acid backbone with a branched alkyl group, which may influence its solubility and interaction with biological systems.
Enzyme Interactions
Research has indicated that this compound interacts with various enzymes and receptors, suggesting potential applications in pharmacology and biochemistry. Studies have focused on its role in modulating enzyme activity, which can have implications for drug design and therapeutic interventions.
Antimicrobial Properties
Recent investigations into the antimicrobial properties of this compound have shown promising results. It has been tested against several bacterial strains, demonstrating varying degrees of inhibitory effects. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
A notable case study examined the biodegradative capabilities of microorganisms in the presence of this compound. The study highlighted how certain bacterial strains adapted to the compound, showcasing their metabolic versatility and potential for bioremediation applications. The results indicated that these microorganisms could utilize the compound as a carbon source, leading to significant degradation .
Toxicological Profile
The toxicological profile of this compound has been assessed in various studies. It was found to exhibit low toxicity levels in mammalian cell lines, indicating a favorable safety profile for potential therapeutic uses. However, further research is needed to fully understand its long-term effects and environmental impact .
Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
